molecular formula C18H14F4N2O5 B10949837 2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

Cat. No.: B10949837
M. Wt: 414.3 g/mol
InChI Key: KLPVXMPLXQKVGW-UHFFFAOYSA-N
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Description

2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-(difluoromethoxy)-3-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is unique due to its specific arrangement of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C18H14F4N2O5

Molecular Weight

414.3 g/mol

IUPAC Name

2,5-bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H14F4N2O5/c1-25-13-7-9(3-5-11(13)27-17(19)20)15-23-24-16(29-15)10-4-6-12(28-18(21)22)14(8-10)26-2/h3-8,17-18H,1-2H3

InChI Key

KLPVXMPLXQKVGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC(F)F)OC)OC(F)F

Origin of Product

United States

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